molecular formula C10H13Cl2O2P B095199 tert-Butylphenyl dichlorophosphate CAS No. 18351-36-5

tert-Butylphenyl dichlorophosphate

Cat. No. B095199
CAS RN: 18351-36-5
M. Wt: 267.09 g/mol
InChI Key: LYGYPAUNHUFEHM-UHFFFAOYSA-N
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Patent
US03965220

Procedure details

To a mixture of 225 g. phosphoryl chloride and 1.6 g. pyridine there is added 150 g. p-tert-butylphenol over a period of two hours at a temperature of 100°C. The temperature is then raised to 110°C. and held for two hours, stripped and cooled. Distillation of the reaction mixture affords 94.3 percent p-tert-butylphenyl phosphorodichloridate and 2.5 percent di-p-tert-butylphenyl phosphorochloridate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([Cl:5])(Cl)([Cl:3])=[O:2].[C:6]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)([CH3:9])([CH3:8])[CH3:7]>N1C=CC=CC=1>[P:1]([Cl:5])([Cl:3])(=[O:2])[O:16][C:13]1[CH:14]=[CH:15][C:10]([C:6]([CH3:9])([CH3:8])[CH3:7])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 225 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
P(OC1=CC=C(C=C1)C(C)(C)C)(=O)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.3%
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.